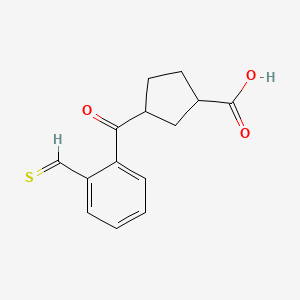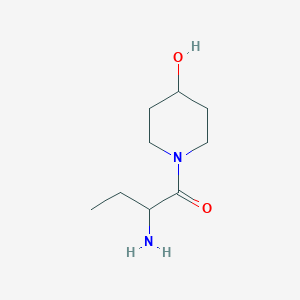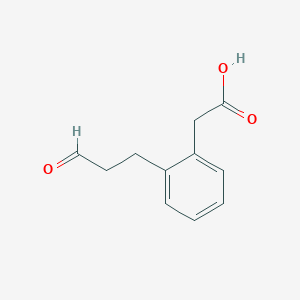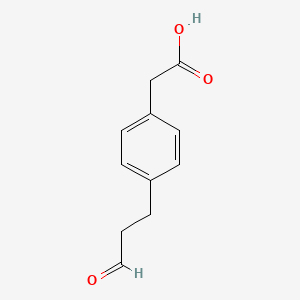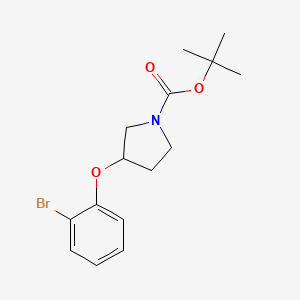![molecular formula C37H37NO2P2 B14790187 Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a')di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine](/img/structure/B14790187.png)
Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a')di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine is a complex organophosphorus compound It is characterized by its unique structure, which includes a phosphine group attached to a diisopropyl-substituted indole and a dioxaphosphacycloheptane ring system
Preparation Methods
The synthesis of Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dioxaphosphacycloheptane ring: This step involves the reaction of a suitable diol with a phosphorus trihalide under controlled conditions to form the dioxaphosphacycloheptane ring.
Attachment of the indole moiety: The indole derivative is then introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks the phosphorus center.
Introduction of the diisopropyl groups: Finally, the diisopropyl groups are added through a Friedel-Crafts alkylation reaction, using isopropyl halides and a Lewis acid catalyst.
Chemical Reactions Analysis
Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus center is attacked by nucleophiles, leading to the formation of new phosphorus-containing compounds.
Coordination: The phosphine group can coordinate with transition metals to form metal-phosphine complexes, which are useful in catalysis.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, nucleophiles for substitution, and transition metal salts for coordination. Major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes.
Scientific Research Applications
Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine has several scientific research applications:
Organic Synthesis: It is used as a ligand in various catalytic reactions, including cross-coupling reactions and hydrogenation reactions.
Biology: The compound’s ability to form stable complexes with transition metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where metal-phosphine complexes have shown promise.
Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism by which Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine exerts its effects is primarily through its ability to coordinate with metal centers. This coordination can activate the metal for various catalytic processes, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets and pathways involved include the activation of metal centers and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine can be compared with other similar compounds, such as:
Triphenylphosphine: Unlike triphenylphosphine, which is a simple phosphine ligand, Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine has a more complex structure, providing greater steric hindrance and electronic effects.
Di-tert-butylphosphine: This compound is similar in that it also has bulky substituents, but the presence of the indole and dioxaphosphacycloheptane ring in Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine provides unique reactivity and coordination properties.
Phosphine oxides: While phosphine oxides are typically more stable and less reactive, the phosphine form of Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine is more reactive and useful in catalysis.
Properties
Molecular Formula |
C37H37NO2P2 |
|---|---|
Molecular Weight |
589.6 g/mol |
IUPAC Name |
[1-(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3-methylindol-2-yl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C37H37NO2P2/c1-22(2)41(23(3)4)37-26(7)29-16-12-13-19-32(29)38(37)42-39-35-24(5)20-27-14-8-10-17-30(27)33(35)34-31-18-11-9-15-28(31)21-25(6)36(34)40-42/h8-23H,1-7H3 |
InChI Key |
ZHNANPDRNBVDTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N6C7=CC=CC=C7C(=C6P(C(C)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


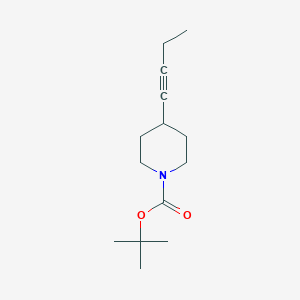
![4-Tert-Butyl-N-[6-(1h-Imidazol-1-Yl)imidazo[1,2-A]pyridin-2-Yl]benzamide](/img/structure/B14790109.png)
![1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B14790111.png)
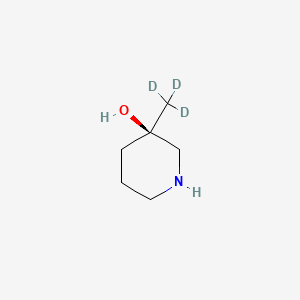
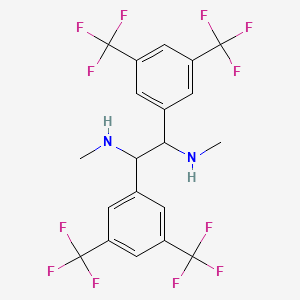
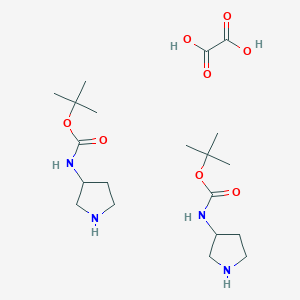
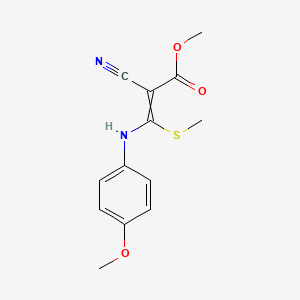
![1-[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]-3-[4-(Quinazolin-4-Ylamino)phenyl]urea](/img/structure/B14790154.png)
![Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate](/img/structure/B14790161.png)
